molecular formula C20H18N6OS B2639822 N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 872994-43-9

N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No.: B2639822
CAS No.: 872994-43-9
M. Wt: 390.47
InChI Key: GLVHPBCEHYHDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a (pyridin-2-yl)methylsulfanyl group and at the 3-position with a 2-ethylbenzamide side chain. Its molecular formula is C₂₁H₁₈N₆OS, with an average molecular weight of 410.48 g/mol and a monoisotopic mass of 410.1256 g/mol. The structural complexity arises from the fused triazolo-pyridazine ring system, which is known to enhance binding affinity to biological targets such as kinases or receptors .

Properties

IUPAC Name

N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-20(15-6-2-1-3-7-15)22-13-11-18-24-23-17-9-10-19(25-26(17)18)28-14-16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVHPBCEHYHDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring. The final step often involves the attachment of the benzamide group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules from recent literature and patents. Key differences in substituents, molecular weight, and biological activity are summarized below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide C₂₁H₁₈N₆OS 410.48 Pyridin-2-ylmethylsulfanyl, benzamide High polarity due to pyridinyl group; potential kinase inhibition
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide C₂₆H₂₈N₆O₄S 520.61 3,4-Dimethoxyphenethyl, benzamide Increased lipophilicity; possible CNS penetration
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () C₁₆H₁₄N₄O₂S₂ 358.44 Methylsulfonyl, thiazole-pyridinyl Enhanced metabolic stability via sulfone group
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide (Example 285, ) C₁₉H₁₆ClN₇O₂ 417.84 Chlorine, trifluoropropyl, tetrahydrotriazolo-pyridine Electron-withdrawing groups improve target selectivity; patent-protected

Key Observations

Chlorine and trifluoropropyl substituents in Example 285 () improve electronic interactions with target proteins, likely boosting potency .

Core Heterocycle Variations: The triazolo[4,3-b]pyridazine core in the target compound differs from the triazolo[4,3-a]pyridine system in Example 285 (). The "b" vs.

Biological Implications :

  • The methylsulfonyl group in ’s thiazole derivative enhances metabolic stability compared to the sulfur-containing groups in the target compound, which may be prone to oxidation .
  • The benzamide moiety, common to all listed compounds, is critical for π-π interactions with aromatic residues in enzymatic active sites .

Biological Activity

N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a novel compound that has been synthesized and evaluated for its biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological properties, focusing on its cytotoxic effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety linked to a benzamide group. Its chemical formula is C18H19N5SC_{18}H_{19}N_5S, with a molecular weight of approximately 345.44 g/mol. The presence of the pyridine and triazole rings contributes to its potential as a therapeutic agent.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay to determine its IC50 values against several cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate potent cytotoxicity, particularly in the A549 cell line, where it exhibited the lowest IC50 value, suggesting high efficacy in inhibiting cell proliferation.

The mechanism by which this compound exerts its effects appears to involve inhibition of the c-Met kinase pathway. This pathway is often overexpressed in various cancers and plays a crucial role in tumor growth and metastasis.

In vitro studies demonstrated that this compound inhibits c-Met kinase activity with an IC50 value of approximately 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), a known c-Met inhibitor. The binding studies suggest that the compound interacts with the ATP-binding site of the c-Met kinase, thereby preventing its activation and downstream signaling that promotes cancer cell survival and proliferation.

Case Studies

A notable study involved the evaluation of this compound's effects on apoptosis in A549 cells. The results indicated that treatment with this compound led to significant induction of late apoptosis as well as cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits cell growth but also triggers programmed cell death pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.